(4,5-Dichloroimidazol-1-yl)methyl 4-nitrobenzoate
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Overview
Description
(4,5-Dichloroimidazol-1-yl)methyl 4-nitrobenzoate is a chemical compound that features a dichloroimidazole moiety linked to a nitrobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloroimidazol-1-yl)methyl 4-nitrobenzoate typically involves the reaction of 4,5-dichloroimidazole with methyl 4-nitrobenzoate. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the ester carbon, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dichloroimidazol-1-yl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the imidazole ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and sodium azide in solvents like DMF or DMSO.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Nucleophilic Substitution: Substituted imidazole derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized imidazole derivatives.
Scientific Research Applications
(4,5-Dichloroimidazol-1-yl)methyl 4-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals or as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (4,5-Dichloroimidazol-1-yl)methyl 4-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloroimidazole
- Methyl 4-nitrobenzoate
- 4,5-Dichloro-1H-imidazole
- 4,5-Diiodo-2-methyl-1H-imidazole
Uniqueness
(4,5-Dichloroimidazol-1-yl)methyl 4-nitrobenzoate is unique due to the combination of the dichloroimidazole and nitrobenzoate moieties, which confer specific chemical and biological properties
Properties
IUPAC Name |
(4,5-dichloroimidazol-1-yl)methyl 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O4/c12-9-10(13)15(5-14-9)6-20-11(17)7-1-3-8(4-2-7)16(18)19/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUILJMHYPJIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCN2C=NC(=C2Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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